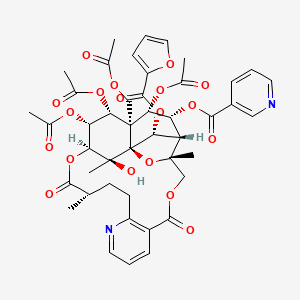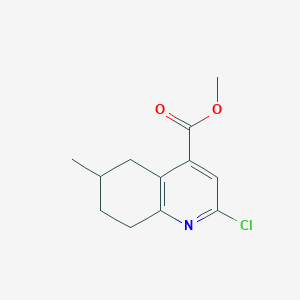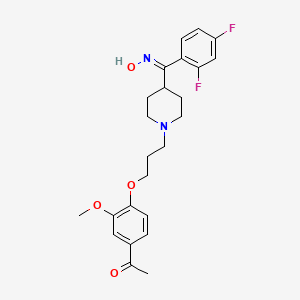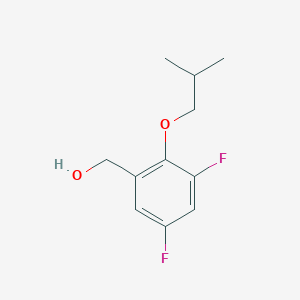
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is a chiral compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a pyrimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(pyrimidin-2-yl)propanoic acid and benzyl chloroformate.
Protection of the Amine Group: The amine group of (S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amine is then reacted with benzyl chloroformate to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It can be used in the development of new materials with unique properties, such as polymers with specific mechanical or thermal characteristics.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected amine and pyrimidinyl groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Benzyl 2-amino-3-(pyrimidin-2-yl)propanoate
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoate
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is unique due to the specific arrangement of its functional groups, which can confer distinct reactivity and binding properties. The combination of the Boc-protected amine and pyrimidinyl groups makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C19H23N3O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m0/s1 |
Clave InChI |
YCOXUWCGGTZNRY-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)

![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)




![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)






